molecular formula C12H6Cl2N2O2 B188969 3,6-dichloro-1-nitro-9H-carbazole CAS No. 5584-42-9

3,6-dichloro-1-nitro-9H-carbazole

Cat. No. B188969
CAS RN: 5584-42-9
M. Wt: 281.09 g/mol
InChI Key: LXWDSXVKJLZCIO-UHFFFAOYSA-N
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Description

3,6-dichloro-1-nitro-9H-carbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research. In

Mechanism of Action

The mechanism of action of 3,6-dichloro-1-nitro-9H-carbazole is not fully understood. However, it is believed that this compound acts as an electron transport material, facilitating the movement of electrons through the device. This property is critical for the efficient functioning of organic electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3,6-dichloro-1-nitro-9H-carbazole. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. This property makes it a promising candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3,6-dichloro-1-nitro-9H-carbazole in lab experiments is its excellent electron transport properties. This property makes it a useful material for the development of organic electronic devices. However, one of the limitations of using this compound is its relatively high cost compared to other electron transport materials.

Future Directions

There are several future directions for research on 3,6-dichloro-1-nitro-9H-carbazole. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the exploration of the potential biomedical applications of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3,6-dichloro-1-nitro-9H-carbazole and its potential applications in organic electronic devices.
Conclusion:
In conclusion, 3,6-dichloro-1-nitro-9H-carbazole is a promising compound that has potential applications in various scientific fields. Its excellent electron transport properties make it a useful material for the development of organic electronic devices. However, further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 3,6-dichloro-1-nitro-9H-carbazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3,6-dichlorocarbazole with nitric acid. This reaction results in the formation of 3,6-dichloro-1-nitro-9H-carbazole. Other methods include the reaction of carbazole with chlorinating agents and nitration reagents.

Scientific Research Applications

3,6-dichloro-1-nitro-9H-carbazole has been extensively studied for its potential applications in various scientific fields. One of the most notable applications is in the field of organic electronics. This compound has been found to have excellent electron transport properties, making it a promising candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

properties

CAS RN

5584-42-9

Product Name

3,6-dichloro-1-nitro-9H-carbazole

Molecular Formula

C12H6Cl2N2O2

Molecular Weight

281.09 g/mol

IUPAC Name

3,6-dichloro-1-nitro-9H-carbazole

InChI

InChI=1S/C12H6Cl2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H

InChI Key

LXWDSXVKJLZCIO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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